Selectivity Index (MAO-A/MAO-B) for Pargyline vs. Investigational Compound 8g
In a direct head-to-head comparison, pargyline demonstrates a significantly lower selectivity index (SI) for MAO-B compared to a newly synthesized investigational compound, 8g. Pargyline exhibited an SI of 39, indicating a 39-fold preference for MAO-B over MAO-A, whereas compound 8g showed a markedly higher SI of 213 [1]. This quantitative difference highlights pargyline's intermediate selectivity, which is crucial for studies where complete ablation of MAO-A activity is undesirable.
| Evidence Dimension | Selectivity Index (SI = IC50(MAO-A)/IC50(MAO-B)) |
|---|---|
| Target Compound Data | SI = 39 |
| Comparator Or Baseline | Compound 8g, SI = 213 |
| Quantified Difference | Pargyline's SI is 5.5-fold lower, indicating less selectivity for MAO-B compared to compound 8g. |
| Conditions | In vitro enzymatic assay using recombinant human MAO-A and MAO-B. IC50 values were determined with mean ± SEM (n=3). |
Why This Matters
For researchers requiring partial MAO-A inhibition alongside robust MAO-B inhibition, pargyline's intermediate selectivity profile offers a distinct advantage over highly selective alternatives like compound 8g, preventing unintended complete MAO-B-specific effects.
- [1] Table 4. IC50 and Selectivity Index values for MAO-B inhibitors. PMC8510601. Data for compound 8g and pargyline. View Source
